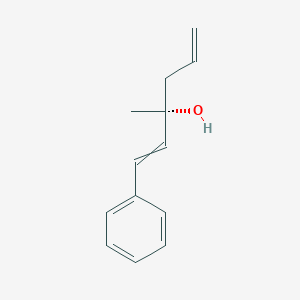
(3R)-3-Methyl-1-phenylhexa-1,5-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Methyl-1-phenylhexa-1,5-dien-3-ol is an organic compound characterized by its unique structure, which includes a phenyl group, a methyl group, and a hexa-1,5-dien-3-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Methyl-1-phenylhexa-1,5-dien-3-ol typically involves stereoselective methods to ensure the correct configuration. One common approach is the use of asymmetric catalysis, where chiral catalysts are employed to achieve the desired enantiomer. The reaction conditions often include controlled temperatures and specific solvents to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to enhance sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-Methyl-1-phenylhexa-1,5-dien-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the double bonds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether under reflux conditions.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3R)-3-Methyl-1-phenylhexa-1,5-dien-3-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with enzymes and receptors are of particular interest, as they can lead to the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its therapeutic properties. It may serve as a lead compound for drug development, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a valuable intermediate in the production of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of (3R)-3-Methyl-1-phenylhexa-1,5-dien-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Alternatively, it can activate receptors by mimicking natural ligands, leading to downstream signaling events.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-Methylglutamate: Another compound with a similar methyl group and chiral center.
(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(pentanoylamino)oxan-2-ylidene]amino] N-phenylcarbamate: Shares structural similarities in terms of functional groups and stereochemistry.
Uniqueness
(3R)-3-Methyl-1-phenylhexa-1,5-dien-3-ol is unique due to its specific combination of a phenyl group, a methyl group, and a hexa-1,5-dien-3-ol backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
247908-07-2 |
|---|---|
Formule moléculaire |
C13H16O |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
(3R)-3-methyl-1-phenylhexa-1,5-dien-3-ol |
InChI |
InChI=1S/C13H16O/c1-3-10-13(2,14)11-9-12-7-5-4-6-8-12/h3-9,11,14H,1,10H2,2H3/t13-/m1/s1 |
Clé InChI |
BXMXCBXRCIPSMO-CYBMUJFWSA-N |
SMILES isomérique |
C[C@@](CC=C)(C=CC1=CC=CC=C1)O |
SMILES canonique |
CC(CC=C)(C=CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


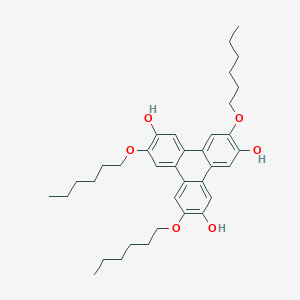
![2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14248050.png)
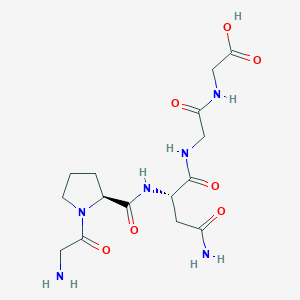
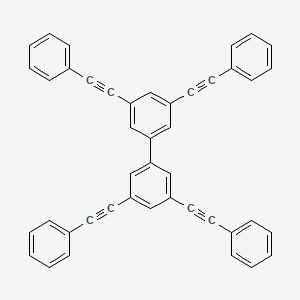

![4,4'-[Sulfinylbis(methylene)]diphenol](/img/structure/B14248061.png)
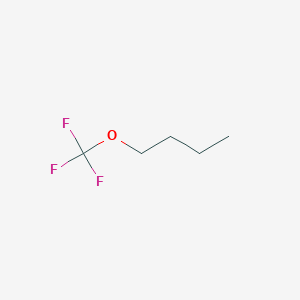
![Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury](/img/structure/B14248071.png)

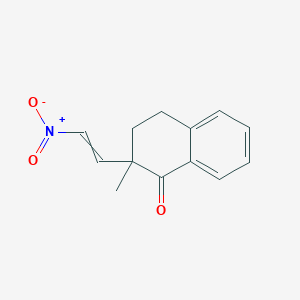
![Benzamide, 4-chloro-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B14248093.png)
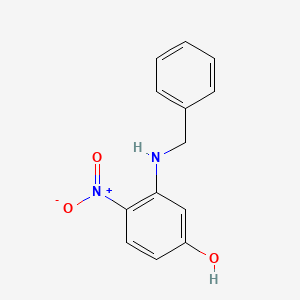

![3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14248109.png)
